4-Ethyl-2,3-dimethylhexane

Boiling point Isomer differentiation Distillation

4-Ethyl-2,3-dimethylhexane (CAS 52897-01-5) is a highly branched saturated hydrocarbon of molecular formula C₁₀H₂₂ and molecular weight 142.28 g/mol, belonging to the decane isomer family. It features a hexane backbone with an ethyl substituent at the C4 position and methyl groups at C2 and C3, yielding a distinct steric and electronic environment among the 75 constitutional isomers of decane.

Molecular Formula C10H22
Molecular Weight 142.28 g/mol
CAS No. 52897-01-5
Cat. No. B12641326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2,3-dimethylhexane
CAS52897-01-5
Molecular FormulaC10H22
Molecular Weight142.28 g/mol
Structural Identifiers
SMILESCCC(CC)C(C)C(C)C
InChIInChI=1S/C10H22/c1-6-10(7-2)9(5)8(3)4/h8-10H,6-7H2,1-5H3
InChIKeyRHMRCCBCYFAZIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2,3-dimethylhexane (CAS 52897-01-5): A C10 Branched Alkane for Precision Isomer Library and Physical Property Reference Applications


4-Ethyl-2,3-dimethylhexane (CAS 52897-01-5) is a highly branched saturated hydrocarbon of molecular formula C₁₀H₂₂ and molecular weight 142.28 g/mol, belonging to the decane isomer family [1]. It features a hexane backbone with an ethyl substituent at the C4 position and methyl groups at C2 and C3, yielding a distinct steric and electronic environment among the 75 constitutional isomers of decane [2]. The compound is a colorless liquid at ambient conditions, with experimentally determined values including a normal boiling point of 160.91 °C, density of 0.7520 g/cm³, and refractive index (nD²⁵) of 1.4203 . It is catalogued in authoritative physicochemical databases including the NIST Chemistry WebBook and the CHERIC KDB pure component properties repository, which provide critically evaluated thermophysical data for engineering and research applications [3][4].

Why 4-Ethyl-2,3-dimethylhexane Cannot Be Interchanged with Other C10 Isomers: Structural Determinants of Physical and Chromatographic Behavior


The 75 constitutional isomers of decane (C₁₀H₂₂) exhibit a substantial spread in key physical properties due to differences in molecular shape, branching pattern, and symmetry [1]. The specific 4-ethyl-2,3-dimethyl substitution pattern on the hexane backbone places two adjacent methyl branches (C2 and C3) in proximity to an ethyl branch (C4), creating a unique steric environment that affects intermolecular interactions, packing efficiency, and consequently boiling point, density, refractive index, and chromatographic retention [2]. Paraffin isomers with two branches on adjacent carbon atoms can exhibit measurably different boiling points from isomers where branches are on nonadjacent carbons, as documented in the foundational correlation study by Francis [3]. For procurement decisions in analytical chemistry, fuel research, thermophysical property modeling, and environmental fate studies, substituting a generic C10 branched alkane without verifying the specific isomer identity introduces quantifiable error in retention index calibration, boiling point prediction, and enthalpy calculations—as demonstrated by the comparative evidence below.

Quantitative Differentiation Evidence for 4-Ethyl-2,3-dimethylhexane Against Closest C10 Isomer Analogs


Boiling Point Differentiation: 4-Ethyl-2,3-dimethylhexane vs. 3-Ethyl-2,3-dimethylhexane and n-Decane

The normal boiling point of 4-ethyl-2,3-dimethylhexane is experimentally determined as 160.91 °C (434.06 K) , which is approximately 3.2 °C lower than that of its closest structural isomer 3-ethyl-2,3-dimethylhexane (164.1 °C) and approximately 13.2 °C lower than the linear n-decane baseline (174.1 °C) [1]. The shifting of the ethyl group from position 3 to position 4, combined with the adjacent methyl substitution pattern, reduces the effective molecular surface area for van der Waals interactions, thereby lowering the boiling point. Among C10 isomers bearing one ethyl and two methyl branches on a hexane backbone, the boiling point order is observed as: 3-ethyl-2,3-dimethylhexane (164.1 °C) > 4-ethyl-2,3-dimethylhexane (160.91 °C) > 3-ethyl-2,4-dimethylhexane (~159 °C) . This ~3–5 °C spread within the ethyl-dimethylhexane subgroup is analytically significant for distillation-based purification and GC-based identification.

Boiling point Isomer differentiation Distillation Thermophysical property

Density and Refractive Index: Distinctive Liquid-Phase Signatures for Purity Verification

4-Ethyl-2,3-dimethylhexane exhibits a liquid density of 0.7520 g/cm³ and a refractive index (nD²⁵) of 1.4203 [1]. These values are notably higher than those of structurally similar C10 branched isomers: 3-ethyl-2,3-dimethylhexane has a density of 0.733 g/cm³ and RI of approximately 1.412 , while 2,3-dimethyloctane has a density of 0.732–0.734 g/cm³ and RI of 1.411 . The target compound's higher density (by ~0.019 g/cm³, or 2.6%) and higher refractive index (by ~0.008 units) relative to 3-ethyl-2,3-dimethylhexane reflect the greater molecular compactness achieved by the 4-ethyl-2,3-dimethyl substitution pattern. The density of 4-ethyl-2,3-dimethylhexane is also higher than that of n-decane (0.730 g/cm³) [2], confirming that this specific branching motif enables tighter molecular packing in the liquid phase.

Density Refractive index Quality control Purity assessment

Kovats Retention Index: Isomer-Specific Chromatographic Resolution on Non-Polar Columns

On a squalane (non-polar) capillary column at 100 °C, 4-ethyl-2,3-dimethylhexane exhibits a Kovats retention index (RI) of 949 [1]. At 60 °C on the same stationary phase, the RI is 930.6–931 [2]. These values position the compound distinctly among C10 branched alkanes. For comparison, 3-ethyl-2-methylheptane (another ethyl-methyl C10 isomer) has reported RI values of 941–946 on similar columns [3], while 2,3,4-trimethylheptane elutes with a different RI [4]. The RI difference of 3–8 units between 4-ethyl-2,3-dimethylhexane (949) and 3-ethyl-2-methylheptane (~941–946) on squalane at comparable temperatures is analytically significant—Kovats index differences greater than 1–2 units are generally considered reliable for isomer discrimination in complex hydrocarbon mixtures such as naphtha, jet fuel, and isomerizate streams. The NIST GC method database further confirms reproducibility across multiple independent laboratories and column types (OV-101, polydimethylsiloxane) [5].

Gas chromatography Kovats retention index Isomer identification Analytical chemistry

Enthalpy of Vaporization and Heat of Combustion: Thermodynamic Benchmarking for Energy and Process Applications

The standard enthalpy of vaporization (ΔvapH°) of 4-ethyl-2,3-dimethylhexane is reported as 11.2 kcal/mol (46.86 kJ/mol) [1], based on the compilation by Reid (1972). At the normal boiling point, the heat of vaporization is 37.24 kJ/kg-mol [2]. The gross heat of combustion is 6.776 × 10⁶ kJ/kg-mol (47.65 MJ/kg) [3]. While direct experimental ΔvapH° values for individual C10 branched isomers are sparse in open literature, the available data for 4-ethyl-2,3-dimethylhexane can be contextualized against n-decane, whose enthalpy of vaporization is approximately 38.8 kJ/mol at 25 °C and 51.4 kJ/mol at the boiling point . The lower ΔvapH° of the branched isomer relative to the linear n-decane is consistent with reduced van der Waals contact surface area, a trend well-established for branched versus linear alkanes [4]. This thermochemical signature has direct implications for distillation energy requirements and combustion energy density calculations in fuel blending research.

Enthalpy of vaporization Heat of combustion Thermodynamics Fuel research

Critical Properties and Acentric Factor: Differentiated Input Parameters for Equations of State in Process Simulation

The CHERIC KDB database reports critical temperature (Tc) of 617.3 K, critical pressure (Pc) of 2340 kPa, critical volume (Vc) of 0.524 m³/kg-mol, critical compressibility factor (Zc) of 0.239, and acentric factor (ω) of 0.384 for 4-ethyl-2,3-dimethylhexane [1]. For comparison, n-decane has reported Tc ≈ 617.7 K, Pc ≈ 2110 kPa, and ω ≈ 0.489 [2]. The most notable difference is the acentric factor—0.384 for the target compound versus 0.489 for n-decane (Δω = −0.105)—which reflects the more spherical molecular shape of the branched isomer. The critical pressure of 4-ethyl-2,3-dimethylhexane (2340 kPa) is approximately 11% higher than that of n-decane (2110 kPa), a consequence of the branched structure's reduced intermolecular attraction. These parameters are essential inputs for cubic equations of state (Peng-Robinson, Soave-Redlich-Kwong) used in process simulation software, and using generic decane isomer values in place of isomer-specific data would propagate errors in phase equilibrium, density, and enthalpy calculations.

Critical properties Acentric factor Process simulation Equation of state

Henry's Law Constant: Differentiated Environmental Partitioning Behavior for Fate and Transport Modeling

The Henry's Law solubility constant (Hscp) for 4-ethyl-2,3-dimethylhexane in water at 298.15 K is estimated at approximately 9.5 × 10⁻⁷ mol/(m³·Pa) according to the Yaws (1999) compilation [1], with other estimation methods yielding values ranging from 7.2 × 10⁻⁷ to 1.9 × 10⁻⁶ mol/(m³·Pa) [2]. For n-decane, the reported Henry's Law constant is approximately 1.4 × 10⁻⁶ mol/(m³·Pa) [3]. The lower Hscp value for 4-ethyl-2,3-dimethylhexane (by approximately 32% relative to n-decane based on the Yaws estimate) indicates reduced air–water partitioning tendency, meaning this branched isomer is less prone to volatilization from aqueous solution than the linear analog. This difference is consistent with the class-level observation that branching increases water solubility slightly relative to linear alkanes of the same carbon number, and has direct implications for environmental risk assessment, spill modeling, and remediation strategy design [4].

Henry's Law constant Environmental partitioning Volatilization Fate modeling

Validated Application Scenarios for 4-Ethyl-2,3-dimethylhexane Based on Quantitative Differentiation Evidence


Gas Chromatography Retention Index Calibration Standard for C10 Branched Hydrocarbon Analysis

The well-characterized Kovats retention index of 949 on squalane at 100 °C and 930.6–931 at 60 °C [1] makes 4-ethyl-2,3-dimethylhexane a reliable secondary standard for GC method development targeting C10 branched alkanes in petroleum isomerizates, environmental samples, and synthetic hydrocarbon mixtures. Its RI value falls between n-nonane (900) and n-decane (1000), providing an intermediate calibration point that improves retention index prediction accuracy for other branched C10 isomers. The availability of RI data from multiple independent laboratories and column types strengthens its suitability as a cross-platform reference compound.

Thermophysical Property Database Development and Group Contribution Method Validation

The comprehensive set of experimentally anchored physical properties—boiling point (160.91 °C), density (0.7520 g/cm³), refractive index (1.4203), enthalpy of vaporization (11.2 kcal/mol), heat of combustion (6.776 × 10⁶ kJ/kg-mol), critical properties (Tc = 617.3 K, Pc = 2340 kPa), and acentric factor (0.384) [2]—positions 4-ethyl-2,3-dimethylhexane as a valuable data point for validating and refining group contribution methods (e.g., Benson, Joback, Marrero-Gani) used to predict properties of higher branched alkanes. Its specific 4-ethyl-2,3-dimethyl substitution pattern fills a gap in the parameterization space for adjacent-branch interactions.

Environmental Fate and Transport Modeling of Branched Hydrocarbon Spills

The Henry's Law constant of approximately 9.5 × 10⁻⁷ mol/(m³·Pa) [3] and the lower volatility relative to n-decane (ΔTb = −13.2 °C) make 4-ethyl-2,3-dimethylhexane a representative compound for modeling the environmental behavior of mid-range branched alkanes in aqueous systems. Its reduced air–water partitioning tendency (approximately 32% lower Hscp than n-decane) provides a more conservative estimate of aqueous phase persistence, directly informing remediation strategy selection and regulatory risk assessment for C10–C13 isoparaffin mixtures.

Computational Thermochemistry Benchmarking: C–H Bond Dissociation Energy Studies

As one of the C10 alkane isomers included in comprehensive thermochemical studies of C7–C16 branched alkanes [4], 4-ethyl-2,3-dimethylhexane serves as a benchmark molecule for assessing the accuracy of computational methods (CBS-QB3, CBS-APNO, G3MP2B3) in predicting standard enthalpies of formation and C–H bond dissociation energies. The presence of primary, secondary, and tertiary C–H bonds in a sterically constrained adjacency pattern makes this isomer particularly informative for quantifying the effects of branching on bond strength—a key parameter in combustion kinetics and autoxidation modeling.

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